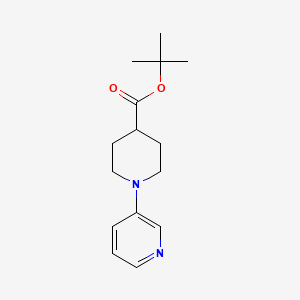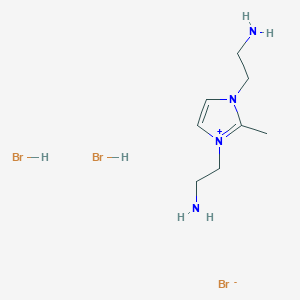
2-(Benzylamino)-5-bromonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-5-bromonicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a benzylamino group attached to the second position of the nicotinonitrile ring and a bromine atom at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Benzylamino)-5-bromonicotinonitrile involves the nucleophilic substitution reaction of 5-bromo-2-chloronicotinonitrile with benzylamine. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylamino)-5-bromonicotinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the fifth position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
2-(Benzylamino)-5-bromonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)-5-bromonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The bromine atom may also contribute to the compound’s binding affinity through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylamino)-5-chloronicotinonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(Benzylamino)-5-fluoronicotinonitrile: Similar structure but with a fluorine atom instead of bromine.
2-(Benzylamino)-5-iodonicotinonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzylamino)-5-bromonicotinonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity compared to its analogs with different halogen atoms.
Propiedades
Número CAS |
1346534-91-5 |
|---|---|
Fórmula molecular |
C13H10BrN3 |
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
2-(benzylamino)-5-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10BrN3/c14-12-6-11(7-15)13(17-9-12)16-8-10-4-2-1-3-5-10/h1-6,9H,8H2,(H,16,17) |
Clave InChI |
GXLAJBBWAVJRPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)






![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)



